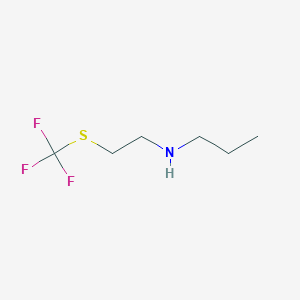

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Description

Properties

CAS No. |

1286743-97-2 |

|---|---|

Molecular Formula |

C6H12F3NS |

Molecular Weight |

187.23 g/mol |

IUPAC Name |

N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine |

InChI |

InChI=1S/C6H12F3NS/c1-2-3-10-4-5-11-6(7,8)9/h10H,2-5H2,1H3 |

InChI Key |

JIUAWEUQLWOKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCSC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves the introduction of the trifluoromethylsulfanyl group into an ethylamine framework. One common method involves the reaction of propylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. For example, the reaction can be carried out using trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine, followed by reduction to yield the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced sulfur-containing compounds.

Substitution: Various amine derivatives depending on the substituent introduced.

Scientific Research Applications

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Mechanism of Action

The mechanism of action of Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Table 1: Structural and Electronic Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Basicity (pKa) | Key Features |

|---|---|---|---|---|

| Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine | -SCF₃, -NH-, propyl | 219.3 | ~8.2 (estimated) | High hydrophobicity, low basicity |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene, -OH, methylamine | 211.3 | ~9.1 | Aromatic sulfur, hydroxyl group |

| Dimethyl trisulfide (DMTS) | -S-S-S- | 126.3 | N/A | Volatile, strong odor |

| N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Naphthyl, thiophene, methylamine | 337.4 | ~8.8 | Extended aromatic system |

Key Observations :

- Electron-Withdrawing Effects: The -SCF₃ group in the target compound lowers its basicity compared to amines with alkyl or thiophenyl substituents (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) .

- Hydrophobicity: The trifluoromethylsulfanyl moiety enhances lipid solubility, contrasting with polar hydroxyl-containing analogs like the thiophene-propanol derivative .

- Odor Potential: While DMTS (a trisulfide) is notorious for foul odors in agricultural settings, the target compound’s odor profile remains unstudied but may differ due to fluorine substitution .

Functional Group Comparison

Sulfur-Containing Amines

- Mercaptans (e.g., Propyl mercaptan) : These lack the amine group but share sulfur-based reactivity. Mercaptans are more volatile and odorous, whereas the target compound’s amine and fluorinated groups stabilize it against rapid degradation .

- The target compound’s amine group enables hydrogen bonding, influencing solubility in polar solvents .

Fluorinated Amines

- Trifluoroethylamine : Shares a -CF₃ group but lacks sulfur. Its basicity (pKa ~10.1) is higher due to the absence of sulfur’s electron-withdrawing effects.

Pharmacological Relevance

Compounds like N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Table 1) are used in drug synthesis for their aromatic stacking capabilities. The target compound’s -SCF₃ group may enhance binding to hydrophobic enzyme pockets, though specific studies are lacking .

Agricultural and Industrial Potential

Sulfur-containing amines are implicated in odor management (e.g., DMTS in poultry farms). The target compound’s stability could make it a candidate for slow-release antimicrobial agents, though its environmental impact requires further study .

Biological Activity

Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine is a compound of interest due to its unique trifluoromethylsulfanyl group, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of compounds containing trifluoromethylsulfanyl groups. For instance, preliminary investigations suggest that derivatives of this compound exhibit notable antibacterial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Cytotoxicity

Research has indicated that this compound has a moderate cytotoxic profile. In vitro studies using human cell lines demonstrated that the compound exhibits selective cytotoxicity, sparing normal cells while effectively targeting cancerous cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| MCF-7 (Breast Cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The trifluoromethylsulfanyl group enhances lipophilicity, allowing the compound to integrate into lipid bilayers, leading to membrane destabilization.

- Enzyme Inhibition : Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

- Study A : Evaluated the efficacy of the compound in treating bacterial infections in a murine model. Results indicated a significant reduction in bacterial load compared to control groups.

- Study B : Investigated the anticancer properties in vitro and in vivo, showing promising results in tumor reduction and improved survival rates in treated animals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propyl-(2-trifluoromethylsulfanyl-ethyl)-amine, and how can yield be maximized under varying conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-trifluoromethylsulfanyl-ethyl chloride with propylamine under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours achieves moderate yields (40–60%). Catalytic hydrogenation (e.g., Pd/C or Raney Ni) may enhance efficiency. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) or GC-MS .

- Key Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants. Pre-purification of intermediates (e.g., distillation) reduces side-product formation.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) should show triplet signals for the propyl chain (δ 0.9–1.5 ppm) and a multiplet for the ethyl-sulfanyl group (δ 2.5–3.0 ppm). ¹⁹F NMR will confirm the trifluoromethyl group (δ -60 to -70 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion [M+H]⁺ at m/z 218.17 (C₆H₁₁F₃NS) .

- IR : Stretching vibrations for C-S (600–700 cm⁻¹) and C-F (1100–1250 cm⁻¹) bonds validate functional groups.

Q. What experimental controls are critical for assessing the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Stability Assay : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours. Use HPLC (C18 column, acetonitrile:water gradient) to monitor degradation products.

- Key Observations : Trifluoromethylsulfanyl groups are hydrolytically stable at neutral pH but may degrade under strong bases (pH >10) via nucleophilic displacement. Include antioxidants (e.g., BHT) to mitigate oxidative decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Parameters : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (-1.5 to -2.0 eV) suggests susceptibility to nucleophilic attack.

- Solvent Effects : Use PCM models to simulate polar aprotic solvents (e.g., DMSO). Compare activation energies for reactions with amines or thiols .

- Validation : Correlate computational results with experimental kinetic data (e.g., SN2 reaction rates with methyl iodide).

Q. What advanced chromatographic methods are recommended for impurity profiling in batch synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with 0.1% formic acid in water/acetonitrile. Detect impurities like N-methyl derivatives or oxidized sulfanyl byproducts.

- Acceptance Criteria : Limit unidentified impurities to <0.1% (ICH Q3A guidelines). Reference standards for common byproducts (e.g., 3-(methylamino) analogs) are critical .

Q. How to resolve contradictions in gas absorption data (e.g., non-linear capacity vs. concentration trends)?

- Methodological Answer :

- Case Study : In H₂S absorption studies (Table 2, ), non-linear relationships arise due to amine aggregation at high concentrations. Use dynamic light scattering (DLS) to monitor micelle formation.

- Adjust Variables : Optimize temperature (20–40°C) and introduce co-solvents (e.g., ethanol) to disrupt aggregation. Statistical models (e.g., ANOVA) can isolate confounding factors.

Q. What mechanisms underlie the compound’s potential biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values <10 µM indicate high potency.

- Structural Insights : Molecular docking (AutoDock Vina) can identify binding interactions with the trifluoromethylsulfanyl moiety and hydrophobic enzyme pockets .

Q. How to quantify reaction kinetics for derivatization reactions involving the trifluoromethylsulfanyl group?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor real-time kinetics of thiol-disulfide exchange reactions (e.g., with glutathione). Pseudo-first-order rate constants (kₒbₛ) reveal substituent effects.

- Arrhenius Analysis : Plot ln(k) vs. 1/T to determine activation energy (Eₐ). Compare with computational transition-state models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.